Enhanced Hydrogen-Bonding Capacity Relative to Des-hydroxy Analog
The presence of a 3-hydroxy group in 3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione increases hydrogen-bond donor count to 1, compared to 0 for 1-(4-methoxybenzyl)piperidine-2,6-dione [1]. This structural difference translates to improved aqueous solubility and potential for enhanced metabolic stability via glucuronidation or sulfation [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 1-(4-methoxybenzyl)piperidine-2,6-dione: 0 |
| Quantified Difference | +1 |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) [1] |
Why This Matters
Increased hydrogen-bond donor count can improve aqueous solubility and metabolic handling, which is critical for in vivo applications and formulation development.
- [1] PubChem. 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione. Computed Descriptors: Hydrogen Bond Donor Count. National Center for Biotechnology Information. View Source
- [2] PubChem. 1-[(4-Methoxyphenyl)methyl]piperidine-2,6-dione. Computed Descriptors: Hydrogen Bond Donor Count. National Center for Biotechnology Information. View Source
